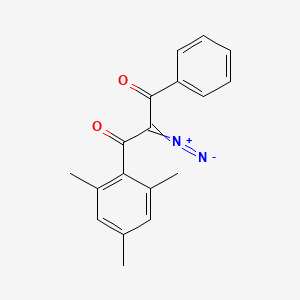
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate is a complex organic compound known for its unique structure and reactivity. This compound features a diazonium group, a ketone, and a phenyl group, making it a versatile intermediate in organic synthesis. It is often used in various chemical reactions due to its ability to form stable intermediates and products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling partner, such as a phenol or an aromatic compound, under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are common coupling partners. These reactions are usually performed in slightly acidic to neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or stannous chloride (SnCl2) are used under mild conditions.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo compounds with vibrant colors, often used as dyes.
Reduction Reactions: Corresponding aromatic amines.
Scientific Research Applications
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of azo dyes and pigments for textiles and printing.
Mechanism of Action
The mechanism of action of 2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
- 2-Diazonio-1-methoxy-3-oxodeca-1,6,8-trien-1-olate
- (Z)-2-Diazonio-1-phenylprop-1-en-1-olate
Uniqueness
2-Diazonio-3-oxo-1-phenyl-3-(2,4,6-trimethylphenyl)prop-1-en-1-olate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other diazonium compounds. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and dyes.
Properties
CAS No. |
42797-62-6 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-diazo-1-phenyl-3-(2,4,6-trimethylphenyl)propane-1,3-dione |
InChI |
InChI=1S/C18H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(22)16(20-19)17(21)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
LOTYBUOEJAKTOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=[N+]=[N-])C(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















